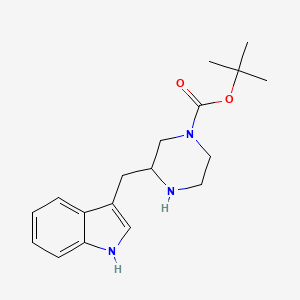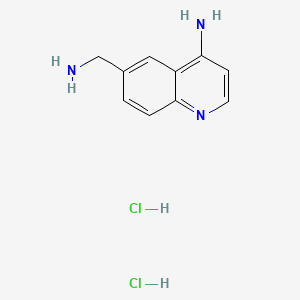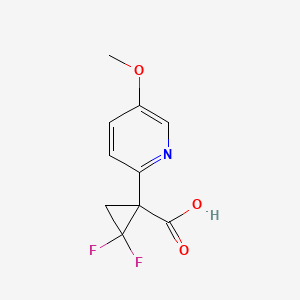
2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopropane ring substituted with a 5-methoxypyridin-2-yl group and two fluorine atoms, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms and the methoxypyridinyl group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxylic acid: Shares a similar cyclopropane structure with fluorine substitutions but differs in the aromatic ring system.
2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid: Similar in having the 5-methoxypyridin-2-yl group but differs in the acetic acid moiety instead of the cyclopropane ring.
Uniqueness
2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring, fluorine atoms, and a methoxypyridinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C10H9F2NO3 |
|---|---|
Peso molecular |
229.18 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO3/c1-16-6-2-3-7(13-4-6)9(8(14)15)5-10(9,11)12/h2-4H,5H2,1H3,(H,14,15) |
Clave InChI |
RMAXHCFPPAHSJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)C2(CC2(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


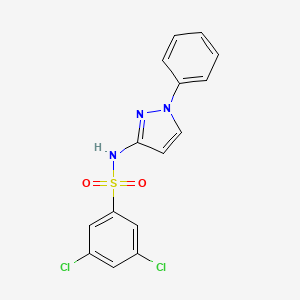
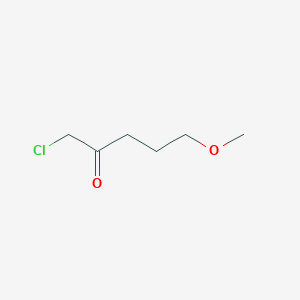
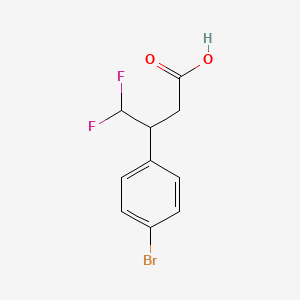
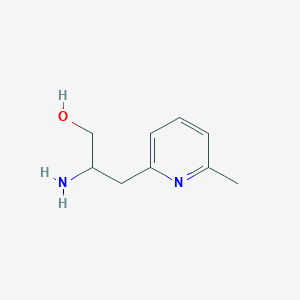
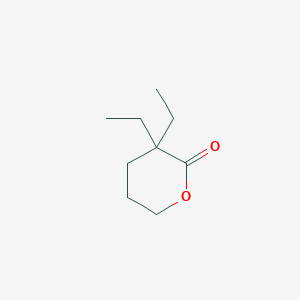
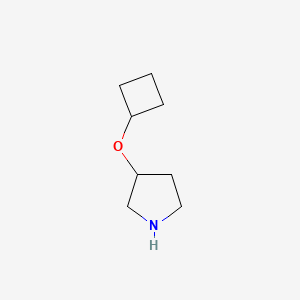
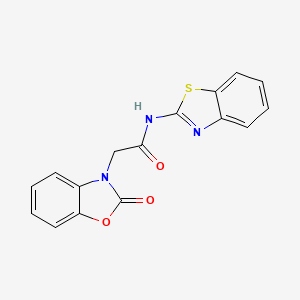
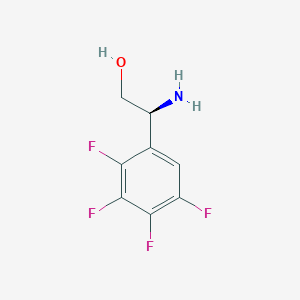
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)
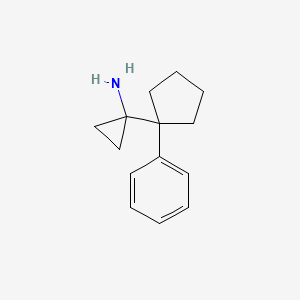
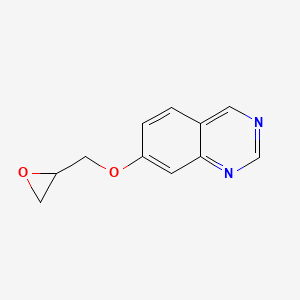
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
